5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride is a specialized organic compound that features a sulfonyl chloride functional group attached to a pentane backbone, with a trifluoropropyl ether substituent. This compound is characterized by its unique molecular structure, which includes a trifluoropropan-2-yl group that enhances its chemical reactivity and potential applications in various fields, particularly in synthetic organic chemistry and pharmaceuticals.
The uniqueness of 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride lies in its combination of a long carbon chain with a highly fluorinated ether functionality. This combination not only enhances its chemical reactivity but also influences its physical properties such as solubility and volatility compared to other compounds listed above.
While specific biological activity data for 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride is limited, compounds with similar structures often exhibit significant biological properties. Sulfonamides, for instance, are known for their antibacterial properties. The trifluoropropyl moiety may also influence the compound's lipophilicity and membrane permeability, potentially enhancing its biological efficacy.
The synthesis of 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride can be accomplished through several methods:
This method ensures high yields and purity while allowing for potential modifications to the synthetic route depending on available reagents.
5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride has potential applications in:
Studies on similar compounds suggest that the trifluoropropan-2-yloxy group may enhance interactions with biological targets through hydrophobic effects and increased binding affinity. Interaction studies could focus on assessing how this compound interacts with enzymes or receptors relevant in drug design and discovery.
Several compounds share structural similarities with 5-((1,1,1-Trifluoropropan-2-yl)oxy)pentane-1-sulfonyl chloride. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | Contains a simpler fluorinated structure without trifluoroalkyl substitution. |
4-(Trifluoromethyl)benzene sulfonyl chloride | C7H4ClF3O2S | Features a trifluoromethyl group instead of a trifluoropropan group; used in similar
XLogP3 2.9
Hydrogen Bond Acceptor Count 6
Exact Mass 282.0304277 g/mol
Monoisotopic Mass 282.0304277 g/mol
Heavy Atom Count 16
Dates
Modify: 2024-08-10
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